(E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This hydrazone-pyrazole hybrid compound features a pyrazole core substituted at position 3 with a 4-ethoxyphenyl group and at position 5 with a carbohydrazide moiety. The hydrazone bridge is formed via condensation with 4-hydroxy-3-methoxybenzaldehyde, yielding an (E)-configuration around the imine bond.
Synthesis: Prepared via acid-catalyzed condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in ethanol under reflux, followed by recrystallization (typical yield: 70–85%) .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-15-7-5-14(6-8-15)16-11-17(23-22-16)20(26)24-21-12-13-4-9-18(25)19(10-13)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMRSSOOGNOLDP-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in recent years for its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.39 g/mol. Its structure features a pyrazole ring substituted with various functional groups, which contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines:
- MCF-7 (breast cancer) : Some pyrazole derivatives exhibited IC₅₀ values as low as 0.08 μM, indicating potent inhibitory effects on tumor growth .
- EGFR Inhibition : Certain pyrazole derivatives have been identified as effective EGFR kinase inhibitors, which are crucial targets in cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Pyrazole derivatives generally exhibit significant inhibition of inflammatory mediators:
- TNF-α and IL-6 Inhibition : Compounds within this class have shown up to 85% inhibition of TNF-α and IL-6 at concentrations around 10 μM, comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of pyrazole derivatives:
- In vitro Studies : Compounds similar to (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have demonstrated activity against a range of bacterial strains, including E. coli and Staphylococcus aureus .
The synthesis of (E)-3-(4-ethoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets within cells, leading to altered signaling pathways associated with cell proliferation and inflammation.
Case Studies
Several case studies provide insights into the effectiveness of pyrazole derivatives:
- Study on Antiproliferative Effects : A study demonstrated that a series of pyrazole derivatives showed varying degrees of antiproliferative activity against MCF-7 cells, with some compounds achieving IC₅₀ values below 0.1 μM .
- Inflammation Models : In carrageenan-induced edema models in rats, certain pyrazole derivatives exhibited significant reductions in paw swelling, indicating strong anti-inflammatory properties .
Comparison with Similar Compounds
Structural Features :
- Planarity : The pyrazole and benzylidene rings adopt a near-planar conformation, stabilized by intramolecular N–H⋯O hydrogen bonds.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the (E)-configuration and reveals π-π stacking between aromatic rings .
Comparison with Similar Pyrazole-Carbohydrazide Derivatives
Structural Modifications and Physicochemical Properties
Key structural variations in analogues involve substitutions on the pyrazole ring and benzylidene moiety. These modifications influence solubility, melting points, and intermolecular interactions:
Observations :
Spectroscopic and Computational Insights
FT-IR and NMR :
DFT Studies :
- HOMO-LUMO Gap : The target compound has a narrower gap (4.2 eV) than E-MBPC (4.5 eV), suggesting higher reactivity .
- Non-Covalent Interactions: AIM analysis reveals stronger N–H⋯O hydrogen bonds in the target compound (ρ = 0.032 a.u.) compared to E-DPPC (ρ = 0.028 a.u.), attributed to the phenolic -OH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
